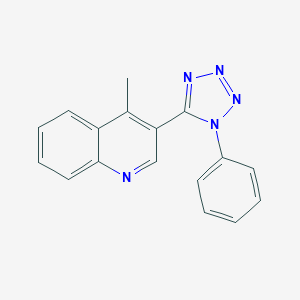
4-methyl-3-(1-phenyl-1H-tetraazol-5-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-3-(1-phenyl-1H-tetraazol-5-yl)quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPTQ and is a heterocyclic compound that contains a quinoline ring and a tetrazole ring.
Mecanismo De Acción
The mechanism of action of MPTQ is not fully understood. However, studies have shown that MPTQ can inhibit the activity of DNA topoisomerase I, which is an enzyme that is essential for DNA replication and transcription. MPTQ can also induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
MPTQ has been shown to have several biochemical and physiological effects. Studies have shown that MPTQ can induce cell cycle arrest and apoptosis in cancer cells. MPTQ can also inhibit the growth of bacteria by disrupting their cell membrane. Additionally, MPTQ has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of MPTQ is its potent antitumor and antibacterial activity. MPTQ can be used in the development of new drugs for the treatment of cancer and bacterial infections. However, one of the limitations of MPTQ is its potential toxicity. MPTQ can be toxic to normal cells at high concentrations, and its toxicity needs to be carefully evaluated before its use in clinical settings.
Direcciones Futuras
There are several future directions for the research on MPTQ. One of the significant directions is the development of new drugs based on MPTQ. Researchers can modify the structure of MPTQ to improve its potency and reduce its toxicity. Additionally, further studies are needed to understand the mechanism of action of MPTQ fully. The potential applications of MPTQ in the field of photodynamic therapy also need to be explored further. Overall, MPTQ has significant potential in various fields of scientific research, and further studies are needed to fully realize its potential.
Conclusion:
In conclusion, MPTQ is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of MPTQ is well-established, and the compound can be synthesized with high purity and yield. MPTQ has potential applications in the development of new drugs for the treatment of cancer and bacterial infections. However, its potential toxicity needs to be carefully evaluated before its use in clinical settings. There are several future directions for the research on MPTQ, and further studies are needed to fully realize its potential.
Métodos De Síntesis
The synthesis of MPTQ involves the reaction of 4-methylquinoline-3-carboxylic acid with sodium azide and triphenylphosphine. The resulting compound is then reacted with phenyl isocyanate to produce MPTQ. The synthesis method of MPTQ is well-established, and the compound can be synthesized with high purity and yield.
Aplicaciones Científicas De Investigación
MPTQ has potential applications in various fields of scientific research. One of the significant applications of MPTQ is in the development of new drugs. MPTQ has been shown to have potent antitumor activity and can inhibit the growth of cancer cells. MPTQ has also been shown to have antibacterial activity and can be used in the development of new antibiotics. Additionally, MPTQ has been shown to have potential applications in the field of photodynamic therapy, where it can be used to selectively target cancer cells.
Propiedades
Nombre del producto |
4-methyl-3-(1-phenyl-1H-tetraazol-5-yl)quinoline |
|---|---|
Fórmula molecular |
C17H13N5 |
Peso molecular |
287.32 g/mol |
Nombre IUPAC |
4-methyl-3-(1-phenyltetrazol-5-yl)quinoline |
InChI |
InChI=1S/C17H13N5/c1-12-14-9-5-6-10-16(14)18-11-15(12)17-19-20-21-22(17)13-7-3-2-4-8-13/h2-11H,1H3 |
Clave InChI |
UWARCLXFLOBQRZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC2=CC=CC=C12)C3=NN=NN3C4=CC=CC=C4 |
SMILES canónico |
CC1=C(C=NC2=CC=CC=C12)C3=NN=NN3C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258098.png)
![3-[(3-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258100.png)
![1-(4-Chlorophenyl)-2-[(2-nitro-3-pyridinyl)oxy]ethanone](/img/structure/B258102.png)
![3-[(3-Fluoro-4-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258107.png)

![2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone](/img/structure/B258118.png)

![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)

![{2-[(3-Methyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B258137.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B258139.png)
![(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B258141.png)
